Solifenacin N-Glucuronide

Description

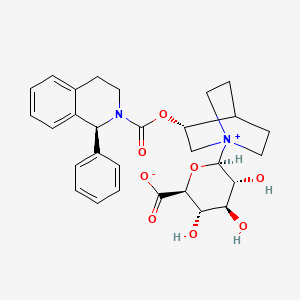

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H34N2O8 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R)-3-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]oxy-1-azoniabicyclo[2.2.2]octan-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1 |

InChI Key |

DWEUKTDDWGFPKH-DMUZNFSWSA-N |

Isomeric SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)C6C(C(C(C(O6)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Enzymology and Formation Mechanisms of Solifenacin N Glucuronide

Glucuronidation Pathway: General Principles and Significance

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics, including many therapeutic drugs, as well as endogenous compounds such as bilirubin (B190676) and steroid hormones. This process involves the covalent addition of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion from the body, primarily via urine and bile.

N-glucuronidation is a specific type of glucuronidation where the glucuronic acid is attached to a nitrogen atom within the substrate molecule. This reaction is common for compounds containing amine functional groups, such as aromatic and aliphatic amines. The formation of an N-glucuronide bond renders the parent compound more polar and ionizable at physiological pH, which significantly enhances its renal and biliary clearance. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the high-energy co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the acceptor substrate.

UDP-glucuronosyltransferases (UGTs) are a superfamily of membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells, as well as in other tissues such as the intestine, kidneys, and brain. These enzymes play a pivotal role in the metabolism of a wide variety of drugs. The UGT superfamily is divided into several families and subfamilies based on sequence homology, with the UGT1A and UGT2B families being the most important for drug metabolism in humans. Different UGT isoforms exhibit distinct but often overlapping substrate specificities, meaning that a single drug may be glucuronidated by multiple UGT enzymes, and a single UGT isoform can metabolize numerous drugs. This enzymatic redundancy can have significant implications for drug interactions and individual variability in drug clearance due to genetic polymorphisms in UGT genes.

Identification and Characterization of UGT Isoforms Responsible for Solifenacin (B1663824) N-Glucuronide Formation

While it is established that solifenacin undergoes direct N-glucuronidation, detailed information regarding the specific UGT isoforms that catalyze this reaction is not extensively documented in publicly available scientific literature. The identification of these specific enzymes and the characterization of their kinetic parameters are critical for a complete understanding of solifenacin's metabolic profile.

In vitro studies utilizing human liver fractions, such as microsomes and S9 fractions, are standard methodologies to investigate the metabolic pathways of drugs. These preparations contain a rich complement of drug-metabolizing enzymes, including UGTs. Incubating solifenacin with human liver microsomes in the presence of the necessary co-factor, UDPGA, would allow for the formation and quantification of Solifenacin N-Glucuronide. Such experiments are essential to confirm the hepatic glucuronidation of solifenacin and to provide a system for further characterization. However, specific studies detailing the results of such incubations for this compound formation, including reaction rates and conditions, are not readily found in the current body of scientific literature.

To pinpoint the specific UGT isoforms responsible for a particular metabolic reaction, researchers employ cDNA-expressed systems where individual human UGT isoforms are overexpressed in cell lines (e.g., insect or mammalian cells). By incubating the drug of interest with a panel of these recombinant UGTs, it is possible to identify which specific enzymes are capable of catalyzing the reaction. This approach provides definitive evidence for the involvement of particular UGTs.

For this compound, a comprehensive screening using a panel of recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, etc.) would be necessary to identify the key enzymes involved in its formation. As of now, published studies presenting the results of such a screening for solifenacin are not available.

Once the UGT isoforms responsible for this compound formation are identified, the next step is to characterize the kinetics of the enzymatic reaction. This involves determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

This data is crucial for predicting the in vivo clearance of the drug via this pathway and for assessing the potential for drug-drug interactions. The enzyme kinetics would typically be determined by incubating varying concentrations of solifenacin with either human liver microsomes or the identified recombinant UGT isoforms and measuring the rate of this compound formation.

Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Formation This table is for illustrative purposes only, as specific experimental data for this compound is not currently available in the scientific literature.

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| UGTX | [Data Not Available] | [Data Not Available] |

| UQTY | [Data Not Available] | [Data Not Available] |

Potential Influence of Other Metabolic Enzymes

The metabolism of solifenacin is characterized by the concurrent operation of two major pathways: oxidative metabolism mediated by cytochrome P450 (CYP) enzymes and direct conjugation via glucuronidation. The primary enzyme responsible for the oxidative metabolism of solifenacin is CYP3A4. nih.gov This phase I pathway leads to the formation of several metabolites, including an active metabolite, 4R-hydroxysolifenacin, and three inactive metabolites: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide.

Current research has not indicated a direct regulatory interplay between the CYP3A4-mediated and UGT-mediated pathways, such as product inhibition of one pathway by the metabolites of the other. Therefore, the metabolic clearance of solifenacin is a composite of the activities of both CYP3A4 and the relevant UGT enzymes.

The formation of this compound is a phase II metabolic process known as glucuronidation. This conjugation reaction is exclusively catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. Cytochrome P450 (CYP) isoenzymes, which are central to phase I metabolism, are responsible for oxidative, reductive, and hydrolytic reactions. Their catalytic function does not extend to the direct transfer of glucuronic acid to a substrate.

The biotransformation of solifenacin clearly illustrates this division of labor. CYP3A4 is the principal enzyme involved in the phase I oxidative metabolism of solifenacin. nih.gov In contrast, the formation of this compound is a direct conjugation of the solifenacin molecule, a process biochemically distinct from the reactions catalyzed by CYP enzymes. Therefore, there is no significant contribution from CYP isoenzymes in the direct formation of this compound. The roles of these two major enzyme systems in the metabolism of solifenacin are separate and complementary, working in concert to facilitate the drug's elimination from the body. While specific UGT isoforms responsible for solifenacin N-glucuronidation have not been definitively identified in the literature, the catalytic activity is firmly attributed to the UGT enzyme family.

Analytical Methodologies for Solifenacin N Glucuronide Characterization and Quantification

Advanced Chromatographic Techniques for Metabolite Separation

Chromatographic techniques are fundamental for the separation of Solifenacin (B1663824) N-Glucuronide from complex biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful tools for this purpose, offering high resolution and sensitivity.

LC-MS/MS has emerged as the gold standard for the quantification of drug metabolites in biological fluids due to its superior selectivity and sensitivity. A typical LC-MS/MS method for Solifenacin N-Glucuronide would involve protein precipitation or liquid-liquid extraction to isolate the analyte from the plasma or urine matrix, followed by chromatographic separation and mass spectrometric detection.

The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used to achieve optimal separation of Solifenacin and its metabolites.

For detection, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity. The precursor ion of this compound (m/z 539.6) would be selected and fragmented to produce specific product ions. The transition of the precursor ion to a characteristic product ion is then monitored for quantification. While specific validated methods for this compound are not extensively published, the general parameters can be inferred from methods developed for Solifenacin scielo.brresearchgate.netscielo.brresearchgate.net.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 539.6 |

| Product Ion (m/z) | 363.2 (corresponding to the aglycone, Solifenacin) |

| Collision Energy | Optimized for the specific instrument |

Note: These parameters are illustrative and would require optimization for a specific application.

HPLC coupled with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceuticals. While less sensitive than LC-MS/MS, HPLC-UV methods can be developed for the quantification of Solifenacin and its metabolites, particularly in in-vitro studies or when higher concentrations are expected.

The separation principles are similar to those in LC-MS/MS, employing a reversed-phase column and a gradient or isocratic mobile phase. The choice of the stationary phase and mobile phase composition is critical to achieve adequate resolution between Solifenacin, this compound, and other potential metabolites or impurities google.comresearchgate.nettnsroindia.org.in. The detection is typically performed at a wavelength where Solifenacin exhibits maximum absorbance, which is around 220-230 nm researchgate.net.

Table 2: Representative HPLC Parameters for the Separation of Solifenacin and its Metabolites

| Parameter | Value |

| Column | C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH adjusted) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

Note: Specific gradient or isocratic conditions would need to be developed and optimized.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on spectroscopic and spectrometric techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is instrumental in confirming the elemental composition of this compound. The accurate mass measurement of the protonated molecule [M+H]⁺ would correspond to the theoretical mass of C₂₉H₃₅N₂O₈⁺.

Tandem mass spectrometry (MS/MS) provides crucial structural information through the analysis of fragmentation patterns. A characteristic fragmentation of glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the aglycone, in this case, the protonated Solifenacin molecule (m/z 363.2) nih.govuab.edu. Further fragmentation of the Solifenacin ion would yield product ions consistent with the known fragmentation pathway of the parent drug, providing further structural confirmation acgpubs.orgresearchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. While challenging to perform on small quantities of metabolites isolated from biological matrices, NMR analysis of a synthesized or isolated standard of this compound would provide definitive proof of its structure.

¹H NMR and ¹³C NMR spectra would reveal the chemical environment of each proton and carbon atom in the molecule. The presence of signals corresponding to the glucuronic acid moiety, in addition to the signals of the Solifenacin structure, would be expected. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between the glucuronic acid and the nitrogen atom of the quinuclidine (B89598) ring of Solifenacin researchgate.netnih.govjustia.comresearchgate.net. The chemical shifts and coupling constants of the anomeric proton of the glucuronide would confirm the stereochemistry of the glycosidic bond.

Development and Validation of Bioanalytical Assays

The development and validation of bioanalytical assays are essential for the reliable quantification of this compound in biological samples for pharmacokinetic and metabolic studies. These assays must adhere to stringent guidelines set by regulatory authorities such as the FDA and EMA.

A typical bioanalytical method validation for an LC-MS/MS assay for this compound would encompass the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components and other related substances.

Linearity: The demonstration of a linear relationship between the instrument response and the known concentrations of the analyte over a defined range.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically evaluated at multiple concentration levels (lower limit of quantification, low, medium, and high quality control samples).

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte.

Stability: The evaluation of the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | Should be within an acceptable range (e.g., 0.8-1.2) |

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Criteria for Method Validation in Metabolite Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of metabolites like this compound, several key criteria must be met, as outlined by international guidelines. These criteria ensure the reliability, reproducibility, and accuracy of the analytical data. While specific validation data for this compound is not extensively published, the principles of method validation are universal and can be illustrated by the methodologies developed for the parent compound, Solifenacin.

Specificity:

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. For a bioanalytical method, this means the method must be able to measure this compound without interference from endogenous plasma components or other metabolites of Solifenacin. This is often demonstrated by analyzing blank samples of the biological matrix (e.g., plasma) from multiple sources to ensure no interfering peaks are present at the retention time of the analyte. In the context of HPLC or LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation and selective detection. For instance, in an LC-MS/MS method for Solifenacin in human plasma, specificity was established by analyzing six different batches of human plasma. ajol.info

Linearity:

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish linearity, a series of calibration standards of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. For bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. For example, a validated LC-MS/MS method for Solifenacin demonstrated linearity over a concentration range of 0.5 to 60.0 ng/mL with regression factors ≥ 0.9994. ajol.info

Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (quality control samples) and comparing the measured concentration to the nominal concentration. The accuracy is expressed as the percentage of the nominal concentration. For bioanalytical method validation, the mean accuracy should be within ±15% of the nominal value (or ±20% for the lower limit of quantification, LLOQ). In a study for Solifenacin, the mean accuracy of the validated calibration curves ranged between 96.88% and 105.01%. ajol.info

Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For bioanalytical methods, the precision should not exceed 15% RSD (or 20% for the LLOQ). For Solifenacin quantification, the precision range was reported to be between 1.34% and 3.68%. ajol.info

Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these small changes.

The table below summarizes typical acceptance criteria for these validation parameters in a bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Robustness | No significant impact on analytical results from minor variations in method parameters. |

The following table provides an example of precision and accuracy data from a validated LC-MS/MS method for the parent drug, Solifenacin, which illustrates the expected performance of a well-validated method for its N-Glucuronide metabolite.

| Quality Control Sample | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 0.5 | 0.52 ± 0.02 | 104.0 | 3.8 |

| Low QC | 1.5 | 1.48 ± 0.05 | 98.7 | 3.4 |

| Mid QC | 30.0 | 29.5 ± 0.8 | 98.3 | 2.7 |

| High QC | 50.0 | 51.2 ± 1.1 | 102.4 | 2.1 |

Data is representative of a typical bioanalytical method validation for a small molecule and is based on published data for Solifenacin.

Utilization of this compound as a Reference Standard for Analytical and Quality Control Applications

A reference standard is a highly purified compound that is used as a measurement base in analytical chemistry. The availability of a this compound reference standard is critical for its accurate quantification in various matrices and for ensuring the quality of pharmaceutical products.

In analytical applications, the this compound reference standard is used to:

Develop and validate analytical methods: As described in the previous section, the reference standard is essential for preparing calibration curves and quality control samples to determine the linearity, accuracy, and precision of the method.

Confirm the identity of the metabolite: The reference standard can be used to compare retention times and mass spectra with the metabolite detected in biological samples, thus confirming its identity.

Quantify the metabolite in pharmacokinetic and metabolism studies: By using a calibration curve prepared with the reference standard, the concentration of this compound in plasma, urine, or other biological fluids can be accurately determined. This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Solifenacin.

In quality control applications, the this compound reference standard is used to:

Assess the purity of the drug substance and drug product: Although this compound is a metabolite, it could potentially be present as an impurity in the drug substance if it is formed during the manufacturing process or as a degradation product. A reference standard allows for the development of methods to detect and quantify this impurity.

Ensure batch-to-batch consistency: Pharmaceutical manufacturers use reference standards to ensure that different batches of their products meet the required quality specifications. pharmaffiliates.com

Support regulatory submissions: Regulatory agencies require the use of well-characterized reference standards for the validation of analytical methods and for the quality control of pharmaceutical products. pharmaffiliates.com

Certified Reference Materials (CRMs) for compounds like this compound are produced under stringent quality systems and are accompanied by a Certificate of Analysis (CoA) that provides information on the purity, identity, and other relevant properties of the standard. This documentation is essential for ensuring the traceability and reliability of analytical measurements.

Disposition of Solifenacin N Glucuronide in Preclinical and in Vitro Systems

In Vitro Metabolic Fate and Stability

Formation in Human Liver Microsomes and Hepatocytes

The formation of solifenacin (B1663824) N-glucuronide (M5) has been observed in in vitro studies using human liver preparations. tandfonline.com Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, which leads to the formation of other metabolites. fda.govastellas.comastellas.com However, direct glucuronidation is also a metabolic pathway for solifenacin. drugbank.comijmpronline.com

Studies with cryopreserved human hepatocytes have successfully demonstrated the formation of solifenacin N-glucuronide, along with other major in vivo metabolites of solifenacin. tandfonline.com While CYP3A4 is central to the formation of the oxidative metabolites of solifenacin, the direct conjugation of solifenacin to form the N-glucuronide represents an alternative metabolic route. tandfonline.comdrugbank.com

In vitro studies using human liver microsomes have shown that at therapeutic concentrations, solifenacin does not inhibit various CYP enzymes, including CYP1A1/2, 2C9, 2C19, 2D6, or 3A4. fda.govfda.gov Furthermore, this compound itself is considered a less potent inhibitor of these enzymes than the parent compound. pa2online.org

Table 1: In Vitro Formation of this compound

| System | Key Findings |

| Human Liver Microsomes | Solifenacin is a substrate for metabolism, with this compound being one of the identified metabolites. fda.govpa2online.org |

| Cryopreserved Human Hepatocytes | Demonstrated the formation of this compound (M5) as one of the major metabolites. tandfonline.com |

| cDNA-expressed CYP isoenzymes | While CYP3A4 is the primary enzyme for oxidative metabolism, direct glucuronidation also occurs. tandfonline.comdrugbank.com |

Stability in Biological Matrices

The stability of this compound in biological matrices is a critical factor for its accurate quantification in preclinical and clinical studies. While specific stability data for this compound is not extensively detailed in the provided search results, the general procedures for handling biological samples containing solifenacin and its metabolites involve standard protocols to minimize degradation. The quantification of solifenacin and its metabolites, including the N-glucuronide, in plasma and urine is typically performed using validated analytical methods like LC-MS/MS to ensure accuracy. pa2online.orgtnsroindia.org.in

Preclinical In Vivo Disposition Studies

Identification and Detection in Animal Models (e.g., rat, mouse)

Preclinical studies in animal models have been instrumental in characterizing the metabolic profile of solifenacin. Following administration of radiolabeled solifenacin to animals, various metabolites, including the N-glucuronide, can be identified and quantified in biological samples. For instance, after oral administration of [14C]-solifenacin succinate (B1194679) to lactating mice, radioactivity was detected in maternal milk, indicating the transfer of solifenacin and/or its metabolites. fda.govastellas.com Studies in rats have also been conducted to investigate the disposition of solifenacin. nih.gov

Excretion Pathways of this compound in Preclinical Species (Urinary and Fecal Excretion)

In preclinical species, as in humans, the excretion of solifenacin and its metabolites occurs through both urine and feces. wikipedia.org Following the administration of [14C]-solifenacin to healthy human volunteers, approximately 69.2% of the radioactivity was recovered in the urine and 22.5% in the feces over 26 days. fda.govastellas.com The urine contains both unchanged solifenacin and its metabolites. medicaldialogues.in While specific percentages for this compound excretion in preclinical models are not detailed, it is a component of the total radioactivity excreted. The major metabolites identified in human urine are the N-oxide of solifenacin, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin. fda.govastellas.com

Table 2: Preclinical Excretion of Solifenacin and Metabolites

| Species | Route of Excretion | Key Findings |

| Human | Urine and Feces | ~70% of radioactivity in urine, ~23% in feces. medsafe.govt.nzmedsinfo.com.au |

| Mouse | Milk (in lactating mice) | Solifenacin and/or its metabolites are excreted in milk. hpra.iemedsinfo.com.au |

Factors Influencing the Metabolic Formation and Disposition of Solifenacin N Glucuronide

Genetic Factors Affecting UGT Activity

The process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The expression and activity of these enzymes are highly variable among individuals, partly due to genetic polymorphisms. nih.govwho.int

Genetic variations within the UGT genes can lead to altered enzyme function, impacting the efficiency of glucuronidation. who.int Polymorphisms in UGT genes are common and can result in decreased, increased, or completely abolished enzyme activity. who.int For instance, certain single nucleotide polymorphisms (SNPs) in UGT genes have been shown to significantly affect the glucuronidation rates of various substrates. nih.gov While specific polymorphisms directly influencing Solifenacin (B1663824) N-glucuronide formation are not extensively detailed in the provided search results, the general principle of UGT polymorphism affecting drug metabolism is well-established. nih.govnih.govwho.int The UGT1A and UGT2B families are the main enzymes responsible for the glucuronidation of a wide array of drugs. nih.gov Studies have demonstrated that genetic variants in these enzyme families can lead to significant inter-individual differences in drug clearance and response. nih.govfrontiersin.org

Given that solifenacin can undergo direct glucuronidation, it is plausible that genetic polymorphisms in UGT enzymes contribute to the variability in the formation rate of Solifenacin N-glucuronide. drugbank.comnih.gov The rate of formation of glucuronide metabolites can differ significantly between individuals who are extensive metabolizers versus those who are poor metabolizers due to their genetic makeup. researchgate.net While specific data on the correlation between UGT genotypes and this compound levels is not available in the provided results, the established role of genetic factors in UGT activity suggests a likely influence. nih.gov

Drug-Drug Interactions at the Glucuronidation Step

The co-administration of other drugs (xenobiotics) can significantly alter the metabolic pathway of solifenacin, including the formation of its N-glucuronide metabolite. These interactions can occur through inhibition or induction of the UGT enzymes.

Several drugs are known to inhibit the activity of UGT enzymes. solvobiotech.comcriver.com When a UGT inhibitor is co-administered with solifenacin, the formation of this compound may be reduced. This is because the inhibitor competes for the same enzyme, leading to a decreased metabolic rate for solifenacin via the glucuronidation pathway. evotec.com Regulatory agencies recommend in vitro testing for UGT inhibition to predict potential clinical drug-drug interactions (DDIs). criver.comevotec.com For example, if a new drug is to be co-administered with a known UGT substrate, its potential to inhibit UGT enzymes should be evaluated. criver.com

In vitro studies have shown that certain compounds can inhibit specific UGT isoforms. For instance, at high concentrations, the drug ticagrelor (B1683153) has been observed to inhibit UGT1A1, UGT1A9, UGT1A3, and UGT2B7. frontiersin.org Such inhibition can lead to an accumulation of the parent drug and a decrease in the formation of its glucuronidated metabolite.

In vitro studies have been conducted to evaluate the potential of solifenacin and its metabolites, including this compound, to inhibit various cytochrome P450 (CYP) enzymes. The results from these studies indicate that this compound is a weak inhibitor of CYP enzymes. pa2online.org Specifically, this compound, along with other solifenacin metabolites, did not show inhibitory effects on CYP2B6, CYP2C8, and CYP2E1. cbg-meb.nlgeneesmiddeleninformatiebank.nl Furthermore, solifenacin itself, at therapeutic concentrations, does not inhibit CYP1A1/2, 2C9, 2C19, 2D6, or 3A4. medsafe.govt.nzhpra.iefda.gov This suggests that the formation of this compound is unlikely to cause clinically relevant drug-drug interactions by inhibiting the metabolism of other drugs that are substrates of these CYP enzymes. pa2online.org

Table of Research Findings on Enzyme Inhibition

| Compound | CYP Enzyme(s) Assessed for Inhibition | Result | Citation |

|---|---|---|---|

| This compound | CYP2B6, CYP2C8, CYP2E1 | No inhibition | cbg-meb.nlgeneesmiddeleninformatiebank.nl |

| Solifenacin | CYP1A1/2, 2C9, 2C19, 2D6, 3A4 | No inhibition at therapeutic concentrations | medsafe.govt.nzhpra.iefda.gov |

| Solifenacin and its metabolites | CYP1A2, 2C9, 2C19, 2D6, 3A4 | Unlikely to cause clinically relevant inhibition | pa2online.org |

Physiological and Pathophysiological Modulators of Glucuronidation

The formation and subsequent disposition of this compound, an inactive metabolite of solifenacin, are subject to influence by various physiological and pathophysiological states. medsinfo.com.aufda.govnih.gov The metabolic pathways of solifenacin, which include direct glucuronidation, are primarily centered in the liver, with subsequent excretion of metabolites handled by the kidneys. openaccessjournals.comresearchgate.netdrugbank.com Consequently, conditions affecting hepatic and renal function, as well as the natural process of aging, can modulate the pharmacokinetic profile of solifenacin and its metabolites.

Influence of Age on Conjugation Capacity

Advancing age can lead to alterations in drug metabolism. Studies comparing the pharmacokinetics of solifenacin in elderly subjects (aged 65-80 years) to younger subjects (aged 18-55 years) have revealed modest differences. hpra.iescielo.br In elderly individuals, the mean maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for solifenacin were found to be 16-20% higher. nih.govscielo.brresearchgate.netnih.gov Furthermore, the terminal half-life was approximately 20% longer in the elderly population. hpra.ie

Table 1: Comparative Pharmacokinetics of Solifenacin in Elderly vs. Younger Subjects

| Pharmacokinetic Parameter | Change in Elderly Subjects (65-80 years) vs. Younger Subjects (<55 years) | Reference |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | ~16-25% higher | nih.govresearchgate.netmedsafe.govt.nz |

| AUC (Area Under the Curve) | ~20-25% higher | nih.govresearchgate.netmedsafe.govt.nz |

| t½ (Terminal Half-Life) | ~20% longer | hpra.ie |

Effects of Hepatic Impairment on this compound Formation

Solifenacin is extensively metabolized in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system, but also via alternative pathways including direct N-glucuronidation. fda.govopenaccessjournals.comhpra.iefda.gov Therefore, hepatic impairment is expected to significantly influence the formation of its metabolites.

In patients with moderate hepatic impairment (Child-Pugh score of 7 to 9), the pharmacokinetic profile of solifenacin is notably altered. hpra.iemedsafe.govt.nz While the Cmax is not significantly affected, the AUC increases by approximately 60%, and the elimination half-life (t½) doubles compared to healthy individuals. hpra.iemedsafe.govt.nznih.govnps.org.au This indicates a substantial reduction in the liver's capacity to metabolize and clear the drug. This reduced metabolic function directly impacts the formation of all metabolites, including this compound. Studies have confirmed that the mean elimination half-life of solifenacin and several of its metabolites is longer in subjects with moderate hepatic impairment. nih.govresearchgate.net For patients with severe hepatic impairment (Child-Pugh C), the use of solifenacin is not recommended due to the lack of pharmacokinetic studies and the expected significant impact on clearance. nps.org.aumedcentral.com

Table 2: Impact of Moderate Hepatic Impairment (Child-Pugh 7-9) on Solifenacin Pharmacokinetics

| Pharmacokinetic Parameter | Change in Subjects with Moderate Hepatic Impairment vs. Healthy Subjects | Reference |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | Not significantly affected | hpra.iemedsafe.govt.nznih.gov |

| AUC (Area Under the Curve) | Increased by 60% | openaccessjournals.comhpra.iemedsafe.govt.nznih.gov |

Considerations for Renal Impairment and Metabolite Clearance

Following administration, a substantial portion of solifenacin and its metabolites are excreted in the urine. medsafe.govt.nzhpra.ie After a single radiolabeled dose, approximately 70% of the radioactivity is recovered in urine over 26 days, with about 11% as the unchanged drug and the remainder as metabolites. researchgate.netmedsafe.govt.nzhpra.ie This highlights the critical role of renal function in the clearance of solifenacin metabolites, including this compound.

In individuals with mild to moderate renal impairment (creatinine clearance >30 mL/min), the AUC and Cmax of solifenacin are not significantly different from those in healthy volunteers. hpra.iemedsafe.govt.nzhpra.ie However, in patients with severe renal impairment (creatinine clearance ≤ 30 mL/min), the exposure to solifenacin is significantly increased. hpra.iemedsafe.govt.nzhpra.ie Studies show that in this group, Cmax increases by about 30%, the AUC increases by more than 100%, and the elimination half-life is prolonged by over 60%. medsinfo.com.auhpra.iemedsafe.govt.nzhpra.ie A statistically significant relationship has been observed between creatinine (B1669602) clearance and solifenacin clearance. hpra.iemedsafe.govt.nzhpra.ie This demonstrates that impaired renal function leads to a reduced ability to clear not only the parent drug but also its renally-excreted metabolites, which would include this compound, leading to their potential accumulation.

Table 3: Impact of Severe Renal Impairment (CrCl ≤ 30 mL/min) on Solifenacin Pharmacokinetics

| Pharmacokinetic Parameter | Change in Subjects with Severe Renal Impairment vs. Healthy Subjects | Reference |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | Increased by ~30% | hpra.iemedsafe.govt.nzhpra.ie |

| AUC (Area Under the Curve) | Increased by >100% | hpra.iemedsafe.govt.nzhpra.ienps.org.au |

Future Directions and Advanced Research Perspectives on Solifenacin N Glucuronide

Exploration of Undiscovered UGT Isoforms or Novel Glucuronidation Mechanisms

The direct conjugation of solifenacin (B1663824) to its N-glucuronide is a known metabolic step, but the precise UDP-glucuronosyltransferase (UGT) isoforms responsible have not been definitively identified in most publicly available literature. drugbank.comwikipedia.org While CYP3A4 is recognized as the primary enzyme for its oxidative metabolism, the parallel glucuronidation pathway is less characterized. nih.govtmda.go.tzmedsafe.govt.nz For many tertiary amines, UGT1A4 and UGT2B10 are the main catalysts for N-glucuronidation. nih.govdrugbank.comdoi.org Future research should focus on using recombinant human UGT enzymes to pinpoint which isoforms, such as UGT1A4, UGT1A3, or UGT2B10, are specifically responsible for creating Solifenacin N-Glucuronide. nih.govdoi.org Investigating the potential contribution of less common or newly discovered UGT isoforms could also be a valuable pursuit. Furthermore, exploring novel glucuronidation mechanisms beyond simple conjugation, although less likely, could provide a more complete picture of solifenacin's metabolic fate.

Key research questions for future studies include:

Which specific UGT isoforms are primarily responsible for the N-glucuronidation of solifenacin?

What are the kinetic parameters (e.g., K_m, V_max) of this reaction for each identified UGT isoform?

Are there any significant contributions from extrahepatic UGTs, for instance in the intestine or kidney, to the formation of this compound? annualreviews.org

Development of Advanced Computational Models for Predicting Glucuronidation Potentials

The development of robust in silico models represents a significant opportunity to predict the metabolic fate of new chemical entities, including their potential for N-glucuronidation. oup.com Current computational approaches, which include machine learning algorithms like Graph Neural Networks and traditional Quantitative Structure-Activity Relationship (QSAR) models, are becoming increasingly sophisticated. nih.govnih.govnih.govresearchgate.net These models can be trained on large datasets of known UGT substrates to predict whether a new compound is likely to undergo glucuronidation and even identify the potential site of metabolism (SOM). nih.govoup.com

For this compound, future research could involve:

Developing specific QSAR or machine learning models tailored to predict N-glucuronidation by key isoforms like UGT1A4 and UGT2B10. nih.gov

Using these models to screen libraries of solifenacin analogues or other novel anticholinergic agents to forecast their metabolic profiles early in the drug discovery process.

Integrating structural information from UGT homology models with ligand-based methods to improve the accuracy of predicting substrate binding and turnover. nih.govresearchgate.net

| Modeling Approach | Description | Potential Application for this compound Research |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure features with biological activity (e.g., metabolic rate). Models are built using molecular descriptors. oup.com | Predicting the N-glucuronidation potential of novel solifenacin derivatives based on their structural properties. |

| Machine Learning (e.g., Random Forest, Neural Networks) | Algorithms trained on existing data to recognize patterns and make predictions on new data. Can predict if a molecule is a substrate and its site of metabolism. nih.govoup.com | Developing a robust model to classify compounds as substrates or non-substrates for the UGTs involved in solifenacin metabolism. |

| Homology Modeling & Molecular Dynamics | Creates a 3D structural model of a target protein (e.g., UGT1A4) to simulate its interaction with potential substrates over time. nih.govresearchgate.net | Visualizing the binding of solifenacin within the active site of relevant UGT isoforms to understand the structural basis for its N-glucuronidation. |

| Hybrid/Consensus Models | Combine multiple different modeling techniques to improve predictive accuracy and reliability. nih.gov | Creating a highly accurate predictive tool for N-glucuronidation by integrating QSAR, machine learning, and structural data. |

In-depth Comparative Studies on Species-Specific Differences in N-Glucuronidation Pathways

Significant species differences exist in drug metabolism, particularly for N-glucuronidation. nih.gov The formation of N-glucuronides for tertiary amines is a common pathway in humans and non-human primates but is often much lower or absent in rodents (rats and mice) because they lack a direct homolog for the human UGT1A4 gene. nih.govnih.govhyphadiscovery.comresearchgate.net This discrepancy is a critical consideration for preclinical drug development, as animal models may not accurately predict human metabolism and clearance. nih.gov

Future research should include:

Direct comparative studies of solifenacin metabolism in liver microsomes from humans, non-human primates, dogs, rabbits, and rodents to quantify the species-specific rates of N-glucuronide formation.

The use of humanized animal models, such as hUGT1 mice which carry the human UGT1A locus, to create a more predictive preclinical model for solifenacin's N-glucuronidation. nih.govnih.gov

Investigation into potential differences in biliary excretion of this compound across species, as this can affect its detection in urine and complicate interpretation of metabolic profiles. nih.gov

| Species | Reported N-Glucuronidation Activity (General Tertiary Amines) | Implication for Solifenacin Research |

|---|---|---|

| Human | High activity, primarily via UGT1A4 and UGT2B10. drugbank.comhyphadiscovery.com | The target species for which metabolic data is ultimately needed. |

| Non-Human Primate | Generally similar to humans, making them a good model. nih.gov | Can serve as a reliable preclinical model for predicting human N-glucuronidation of solifenacin. |

| Dog | Variable and often lower capacity than humans. nih.gov | May underpredict the importance of the N-glucuronidation pathway for solifenacin clearance in humans. |

| Rabbit / Guinea Pig | Reported to have a high capacity for N-glucuronidation. nih.gov | Could potentially be useful models, but are less commonly used in standard preclinical packages. |

| Rat / Mouse | Very low or absent N-glucuronidation of tertiary amines due to the lack of a UGT1A4 homolog. nih.govresearchgate.net | Poor predictors of human N-glucuronidation for solifenacin; may overestimate the importance of other clearance pathways. |

Investigation of Potential Secondary Metabolites or Further Transformations of this compound

Currently, this compound is considered a final, inactive metabolite destined for excretion. medsafe.govt.nzfda.govfda.govmedsafe.govt.nz However, the stability of glucuronide conjugates is not absolute. A potential, though currently undocumented, pathway for further transformation is hydrolysis back to the parent compound. This reaction can be catalyzed by β-glucuronidase enzymes present in the gut microbiota following biliary excretion. hyphadiscovery.comrsc.orgresearchgate.net

Future research could explore:

The metabolic stability of this compound in the presence of human intestinal microflora to determine if deglucuronidation occurs.

Investigating the chemical stability of the N-glucuronide conjugate under various pH conditions that mimic the gastrointestinal tract to rule out non-enzymatic degradation. helsinki.fi

Elucidating the Broader Context of Inactive Metabolite Contribution to Overall Drug Fate

Future perspectives on the role of this inactive metabolite should focus on:

Precisely quantifying the proportion of the solifenacin dose that is eliminated specifically as the N-glucuronide metabolite in human mass balance studies. While total recovery is known, the exact percentage for each metabolite, including the N-glucuronide, is not always detailed.

Using the concentration of this compound as a potential biomarker for the activity of the N-glucuronidation pathway. This could be valuable in pharmacogenetic studies looking at polymorphisms in UGT genes. hyphadiscovery.com

| Compound | Metabolic Pathway | Pharmacological Activity | Approximate % of Radioactivity in Urine (from one study) hpra.iesahpra.org.za |

|---|---|---|---|

| Solifenacin | Parent Drug | Active | ~11% |

| Solifenacin N-oxide | CYP-mediated N-oxidation | Inactive | ~18% |

| 4R-hydroxy solifenacin | CYP3A4-mediated hydroxylation | Active | ~8% |

| 4R-hydroxy-N-oxide solifenacin | Secondary oxidation | Inactive | ~9% |

| This compound | Direct UGT conjugation | Inactive | Not individually quantified in this specific report, but part of the total ~70% recovered in urine. |

Q & A

Q. What quality controls are essential for UGT enzyme activity assays in this compound studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.